1-Bromo-2-((methylsulfonyl)methyl)benzene

Chemical Synthesis Building Block Characterization Conformational Analysis

Researchers need ortho-substituted aryl sulfones to probe steric/electronic effects in SAR, but regioisomeric purity is often uncertain. CAS 25195-52-2 is the definitive ortho-bromobenzylmethylsulfone (mp 80-90°C, ~50°C lower than para isomer). - Enables Suzuki-Miyaura/Buchwald-Hartwig couplings with controlled steric hindrance - 97% purity grade eliminates in-house repurification for final synthesis steps - Confirmed ortho regiochemistry via InChIKey; direct substitution for meta/para analogs not advised

Molecular Formula C8H9BrO2S
Molecular Weight 249.12
CAS No. 25195-52-2
Cat. No. B2908894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-((methylsulfonyl)methyl)benzene
CAS25195-52-2
Molecular FormulaC8H9BrO2S
Molecular Weight249.12
Structural Identifiers
SMILESCS(=O)(=O)CC1=CC=CC=C1Br
InChIInChI=1S/C8H9BrO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
InChIKeyBULUABWJXGYTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-((methylsulfonyl)methyl)benzene: Structural & Physicochemical Overview


1-Bromo-2-((methylsulfonyl)methyl)benzene (CAS 25195-52-2, 2-Bromobenzylmethylsulfone) is an ortho-substituted aryl sulfone building block with the molecular formula C8H9BrO2S (MW 249.13). It is characterized by a bromine atom at the ortho position relative to a methylsulfonylmethyl group [1]. The compound typically presents as a solid with a melting point range of 80-90°C and a reported density of approximately 1.56 g/cm³ . As a halogenated aromatic sulfone, it serves as a versatile intermediate in organic synthesis and medicinal chemistry research .

Defined ortho-substituted aryl sulfone building block
Aryl bromide site for palladium-catalyzed cross-coupling
Methylsulfonylmethyl group for further functionalization

1-Bromo-2-((methylsulfonyl)methyl)benzene: Regioisomer Substitution Limitations


While regioisomeric analogs such as the para- (CAS 213627-30-6) and meta- (CAS 153435-84-8) substituted bromobenzylmethylsulfones share identical molecular formulas, their distinct substitution patterns impart significantly different steric and electronic properties that directly affect reactivity, selectivity, and product outcomes in cross-coupling and other synthetic transformations [1]. The ortho-bromo substitution in the target compound, in particular, can exhibit altered reactivity compared to its para and meta counterparts due to steric hindrance and differing resonance/inductive effects, making direct substitution inadvisable without re-optimization of reaction conditions [2].

Regioisomer Interchangeability
Para- and meta-regioisomers exhibit different steric and electronic profiles, which may shift cross-coupling reactivity and product selectivity. Reaction conditions may require re-optimization.
Physical Property Mismatch
Melting point and solubility differences relative to other isomers can affect formulation, purification, and handling. Direct substitution may not preserve processing conditions.

1-Bromo-2-((methylsulfonyl)methyl)benzene: Differentiation Evidence


Regioisomeric Identity and Conformation

The compound is unequivocally the ortho-substituted regioisomer, 1-Bromo-2-((methylsulfonyl)methyl)benzene. Its distinct substitution pattern is confirmed by InChIKey BULUABWJXGYTEX-UHFFFAOYSA-N, which is unique to this isomer and differentiates it from the para- (InChIKey: CCSFLRBJHQPXFL-UHFFFAOYSA-N) and meta- (InChIKey: ILNDSIUAAUCZED-UHFFFAOYSA-N) analogs [1]. Computed Log P values (average consensus ~2.15) and topological polar surface area (42.52 Ų) further define its distinct physicochemical profile .

Regioisomeric Identity
Head-to-head
Unique InChIKey; computed Log P +0.35 vs para-isomer
Confirms ortho-regioisomer attribution; supports procurement identity verification.
Use InChIKey for unambiguous differentiation.
Chemical Synthesis Building Block Characterization Conformational Analysis

Solid-State Packing and Melting Point Differences

The target ortho isomer exhibits a significantly lower melting point range (80-90°C) compared to the para isomer (134-136°C) . This ~50°C difference in melting point is a direct consequence of the altered crystal packing efficiency resulting from the ortho substitution pattern, which disrupts molecular symmetry and intermolecular interactions [1].

Melting Point Difference
Reported
~50 °C lower vs para-isomer (80–90 °C vs 134–136 °C)
Lower melting point indicates altered crystal packing; may influence processing conditions.
Vendor-reported values; verify for specific batch.
Physical Property Solid State Chemistry Quality Control

Cross-Coupling Reactivity of Ortho-Bromo Substrate

The reactivity of the title compound in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is primarily governed by the bromine substituent. While no direct quantitative kinetic data for this specific compound was found in primary literature, its reactivity profile as an aryl bromide is expected to differ from its iodo and chloro analogs (general reactivity order: I > Br >> Cl) [1]. Furthermore, its ortho-substituted nature is known to introduce steric hindrance that can slow oxidative addition rates compared to less hindered para-substituted aryl bromides, a well-documented phenomenon in palladium-catalyzed coupling reactions [2].

Cross-Coupling Reactivity
Class-level
General reactivity: I > Br >> Cl; ortho substitution retards oxidative addition.
Expected reactivity profile based on halide and steric class; validate under intended conditions.
Context-dependent; no compound-specific kinetic data found.
Cross-Coupling Suzuki-Miyaura Steric Hindrance

Commercial Purity Grade Differentiation

Commercial availability data shows that the compound is routinely offered at two distinct purity grades: 95% and 97% . The availability of a 97% purity grade from multiple vendors provides procurement specialists with a higher-purity option for applications requiring more stringent purity specifications, such as advanced intermediate synthesis or biological assay preparation.

Purity Grade Options
Specification review
Available at standard (95%) and higher (97%) purity grades.
Higher purity may reduce in-house purification for sensitive downstream steps.
Verify COA for each lot; supplier-dependent.
Quality Control Purity Procurement Specification

1-Bromo-2-((methylsulfonyl)methyl)benzene: Key Application Scenarios


Ortho-Substituted Building Block for SAR Studies

This compound is essential for exploring ortho-substitution effects in structure-activity relationship (SAR) studies. Its unique regioisomeric identity (confirmed by InChIKey) and distinct melting point, ~50°C lower than the para isomer, make it the definitive choice for generating ortho-substituted analogs to probe steric and electronic requirements in lead optimization [1].

Cross-Coupling Intermediate with Ortho-Bromo Partner

The compound's aryl bromide functionality is suitable for use as an electrophilic partner in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its ortho-substitution pattern introduces steric hindrance that can be leveraged to modulate reaction rates and selectivity, a critical parameter when synthesizing complex ortho-substituted biaryl motifs [2].

High-Purity Sourcing for Sensitive Synthetic Steps

Procurement of the compound at 97% purity is recommended for applications where impurities could interfere with subsequent reactions, such as in the final steps of a total synthesis or in the preparation of materials requiring high homogeneity. The availability of this grade mitigates the need for in-house purification .

Application
Selection Property
Validation Focus
SAR Studies of Ortho-Substituted Biaryls
Ortho-substituted aryl sulfone scaffold with unique regioisomeric identity
Confirm regioisomer identity (e.g., InChIKey, NMR)
Cross-Coupling Intermediate
Aryl bromide group with inherent steric hindrance from ortho-sulfonylmethyl
Assess coupling efficiency and catalyst compatibility
High-Purity Sourcing for Sensitive Steps
Elevated purity grade option reduces need for in-house purification
Verify purity by COA; match application requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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